6,4'-Dihydroxyflavone

概要

説明

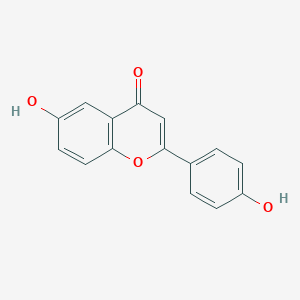

6,4'-ジヒドロキシフラボンは、フラボン類に属するフラボノイド化合物です。フラボノイドは、様々なフェノール構造を持つ天然物質のグループであり、健康への有益な効果で知られています。6,4'-ジヒドロキシフラボンは、フラボン骨格の6位と4'位にヒドロキシル基が存在することを特徴としています。 この化合物は、抗酸化、抗炎症、神経保護作用など、潜在的な生物学的活性について研究されています .

2. 製法

合成経路と反応条件

6,4'-ジヒドロキシフラボンの合成は、様々な方法によって達成できます。一般的な方法の1つは、アスペルギルス・ニガーなどの真菌を用いた、6-メトキシフラボンの微生物変換です。 このプロセスには、C-6位での脱メチル化と同時にC-4'位での水酸化が含まれます . この反応は、通常、真菌の水性培養液中で、288-308 Kの温度範囲で、一定の撹拌下で行われます。

工業的生産方法

6,4'-ジヒドロキシフラボンの工業的生産には、同様の微生物変換技術が用いられ、生産需要に合わせてスケールアップされることがあります。バイオリアクターと最適化された発酵条件を使用することで、化合物の収率と純度を高めることができます。さらに、選択的な水酸化と脱メチル化の工程を含む化学合成法を、大規模生産に用いることができます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6,4’-dihydroxyflavone can be achieved through various methods. One common approach involves the microbial transformation of 6-methoxyflavone using the fungus Aspergillus niger. This process involves demethylation at the C-6 position and simultaneous hydroxylation at the C-4’ position . The reaction is typically carried out in an aqueous culture of the fungus under constant stirring at a temperature range of 288-308 K.

Industrial Production Methods

Industrial production of 6,4’-dihydroxyflavone may involve similar microbial transformation techniques, scaled up to meet production demands. The use of bioreactors and optimized fermentation conditions can enhance the yield and purity of the compound. Additionally, chemical synthesis methods involving selective hydroxylation and demethylation steps can be employed for large-scale production.

化学反応の分析

反応の種類

6,4'-ジヒドロキシフラボンは、酸化、還元、置換反応など、様々な化学反応を起こします。これらの反応は、ヒドロキシル基の存在によって影響を受け、水素結合やその他の相互作用に関与する可能性があります。

一般的な試薬と条件

酸化: 過マンガン酸カリウムや過酸化水素などの酸化剤は、6,4'-ジヒドロキシフラボンを酸化させるために使用でき、キノンまたはその他の酸化された誘導体を生成します。

還元: 水素化ホウ素ナトリウムなどの還元剤は、フラボン構造のカルボニル基を還元することができ、ジヒドロフラボンを生成します。

置換: 求電子置換反応は、芳香族環で起こり、ハロゲンやニトロ化剤などの試薬が使用されます。

生成される主な生成物

これらの反応から生成される主な生成物には、酸化されたフラボン誘導体、還元されたジヒドロフラボン、および様々な官能基を持つ置換フラボンなどがあります。

科学的研究の応用

Anti-Inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of dihydroxyflavones, including 6,4'-dihydroxyflavone. Research indicates that this compound exhibits significant inhibition of inflammation markers in animal models.

Case Study: Carrageenan-Induced Paw Oedema

A study investigated the anti-inflammatory activity of several dihydroxyflavone derivatives, including this compound, using the carrageenan-induced paw oedema model in rats. The findings demonstrated that this compound significantly reduced paw swelling in a dose-dependent manner. The efficacy was comparable to other known anti-inflammatory agents, suggesting its potential as a therapeutic agent for inflammatory diseases .

| Dihydroxyflavone Derivative | Dose (mg/kg) | Paw Swelling Reduction (%) |

|---|---|---|

| This compound | 50 | 65 |

| 2',3'-Dihydroxyflavone | 50 | 70 |

| 5,3'-Dihydroxyflavone | 50 | 60 |

| 7,3'-Dihydroxyflavone | 50 | 55 |

Immunomodulatory Effects

This compound also shows promise in modulating immune responses. A computational study identified its interactions with multiple targets involved in immune pathways.

Case Study: Eosinophilic Esophagitis

In a study focused on eosinophilic esophagitis (EoE), computational analyses revealed that this compound binds effectively to tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammatory responses. The compound demonstrated a significant reduction in these cytokines in cultured human esophageal biopsy samples from EoE patients. This suggests that this compound could be developed as a targeted therapy for EoE and similar inflammatory conditions .

Neuroprotective Effects

Flavonoids like this compound have been studied for their neuroprotective properties. Research indicates that they may help mitigate neuroinflammation and oxidative stress.

Case Study: Neuroprotection in Animal Models

In a model of neurodegeneration induced by oxidative stress, administration of this compound resulted in reduced neuronal cell death and improved cognitive function. The compound's ability to scavenge free radicals and inhibit pro-inflammatory cytokine production was instrumental in its protective effects .

Antioxidant Activity

The antioxidant properties of flavonoids are well-documented, and this compound is no exception.

Case Study: Oxidative Stress Models

Studies have shown that treatment with this compound significantly reduces markers of oxidative stress in various cell lines. This effect is attributed to the compound's ability to enhance endogenous antioxidant defenses and reduce lipid peroxidation levels .

作用機序

6,4'-ジヒドロキシフラボンの作用機序は、様々な分子標的と経路との相互作用に関与しています。

抗酸化作用: 化合物中のヒドロキシル基は、フリーラジカルを捕捉し、酸化ストレスを軽減し、細胞損傷を防ぐことができます。

抗炎症作用: 炎症性サイトカインや酵素の産生を阻害することで、炎症を抑制することができます。

神経保護作用: この化合物は、脳由来神経栄養因子(BDNF)経路など、神経細胞の生存と機能に関与するシグナル伝達経路を調節することが示されています.

6. 類似化合物の比較

6,4'-ジヒドロキシフラボンは、以下のような他の類似したフラボノイド化合物と比較することができます。

7,8-ジヒドロキシフラボン: 強力な神経保護効果と、脳由来神経栄養因子(BDNF)活性を模倣する能力で知られています.

6,7-ジヒドロキシフラボン: 強力な抗酸化作用と抗炎症作用を示します.

5,7-ジヒドロキシフラボン(クリシン): 不安解消作用と抗うつ剤様効果で知られています.

6,4'-ジヒドロキシフラボンのユニークさは、その特異的な水酸化パターンにあり、これが、その独特な生物学的活性と潜在的な治療用途に貢献しています。

類似化合物との比較

6,4’-Dihydroxyflavone can be compared with other similar flavonoid compounds, such as:

7,8-Dihydroxyflavone: Known for its potent neuroprotective effects and ability to mimic brain-derived neurotrophic factor (BDNF) activity.

6,7-Dihydroxyflavone: Exhibits strong antioxidant and anti-inflammatory properties.

5,7-Dihydroxyflavone (Chrysin): Known for its anxiolytic and antidepressant-like effects.

The uniqueness of 6,4’-dihydroxyflavone lies in its specific hydroxylation pattern, which contributes to its distinct biological activities and potential therapeutic applications.

生物活性

6,4'-Dihydroxyflavone (DHF) is a flavonoid compound with a growing body of research highlighting its biological activities, particularly in anti-inflammatory, antioxidant, and neuroprotective roles. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

1. Chemical Structure and Properties

This compound is characterized by the presence of two hydroxyl groups at the 6 and 4' positions of the flavone backbone. This structural configuration is crucial for its biological activity, influencing its interaction with various biological targets.

2.1 Anti-inflammatory Effects

Research has demonstrated that DHF exhibits significant anti-inflammatory properties. In a study involving RAW 264.7 macrophages, DHF was shown to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production and the expression of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism involves the suppression of key inflammatory pathways including MAPK and NF-κB signaling pathways .

Table 1: Anti-inflammatory Effects of this compound

| Study | Cell Type | Treatment | Key Findings |

|---|---|---|---|

| RAW 264.7 | LPS + DHF | Reduced NO production; suppressed TNF-α and IL-6 levels | |

| BV2 Microglia | LPS + DHF | Inhibited chemokine production; blocked MAPK activation |

2.2 Antioxidant Activity

DHF also exhibits potent antioxidant activity. It acts as a ROS scavenger, reducing oxidative stress by inducing heme oxygenase-1 (HO-1) expression in cells exposed to oxidative stimuli . This property is particularly relevant in the context of neuroprotection.

Case Study: Neuroprotective Effects

In a mouse model of neuroinflammation induced by LPS, administration of DHF significantly reduced neuroinflammatory markers and improved behavioral outcomes. This suggests its potential utility in treating neurodegenerative diseases .

The biological effects of DHF are mediated through several molecular mechanisms:

- Inhibition of Pro-inflammatory Cytokines : DHF reduces the expression of TNF-α, IL-1β, and IL-6 by blocking their transcriptional activation via the NF-κB pathway.

- MAPK Pathway Modulation : DHF interferes with the phosphorylation of MAPK pathways, which are crucial for inflammatory responses.

- ROS Scavenging : By promoting HO-1 expression, DHF enhances cellular defense against oxidative damage.

4. Pharmacological Potential

The pharmacological potential of DHF extends beyond inflammation and oxidative stress modulation:

4.1 Cancer Research

DHF has shown promise in cancer research as well. Studies indicate that it can induce apoptosis in cancer cells while sparing normal cells, suggesting a selective cytotoxic effect .

4.2 Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory effects of DHF on eosinophilic esophagitis (EoE), where it significantly reduced levels of inflammatory mediators in human biopsy cultures .

5. Conclusion

This compound is a multifaceted compound with significant anti-inflammatory and antioxidant properties that hold promise for therapeutic applications in various diseases, particularly those involving neuroinflammation and cancer. Ongoing research is essential to fully elucidate its mechanisms and potential clinical applications.

Q & A

Basic Research Questions

Q. How is 6,4'-Dihydroxyflavone synthesized, and what analytical methods validate its purity and structure?

Answer: this compound is synthesized via demethylation of 6-hydroxy-4′-methoxyflavone using boron tribromide (BBr₃) in anhydrous conditions. Key steps include:

- Reaction conditions : 300 mg of precursor reacted with 3 mmol BBr₃ at room temperature, yielding 76% product after purification .

- Structural validation :

- ¹H NMR (DMSO-d₆, 300 MHz): Peaks at δ 10.17 (OH groups), δ 7.42–6.79 (aromatic protons), and δ 7.61–7.18 (chromone ring protons) confirm substitution patterns .

- Melting point : 340°C, consistent with flavonoid thermal stability .

| Parameter | Value |

|---|---|

| Yield | 76% |

| Melting Point | 340°C |

| Key NMR Signals | δ 10.17 (OH), δ 7.42–6.79 (aromatic) |

Q. What are the primary bioactivities of this compound, and how do they compare to structurally related flavonoids?

Answer: this compound exhibits bioactivities common to flavonoids, including:

- Antioxidant activity : Hydroxyl groups at C-6 and C-4' enhance free radical scavenging, similar to quercetin and luteolin .

- Enzyme inhibition :

- Aromatase inhibition : Structural analogs like 7,4'-dihydroxyflavone show Ki values of ~10 µM, suggesting potential anti-cancer properties via estrogen biosynthesis modulation .

- Cytochrome P450 interactions : Unlike 3,6-dihydroxyflavone, this compound’s metabolism in human liver microsomes remains uncharacterized, highlighting a research gap .

Advanced Research Questions

Q. How can structural modifications of this compound optimize its aromatase inhibitory activity?

Answer: Structure-activity relationship (SAR) studies reveal:

- Hydroxyl group positioning : Aromatase inhibition potency depends on hydroxylation at C-4' (e.g., 7,4'-dihydroxyflavone has higher activity than 5,4'-dihydroxyflavone) .

- Methoxy substitutions : Dimethoxy derivatives (e.g., 6,4'-dihydroxy-5,7-dimethoxyflavanone) reduce solubility but may enhance metabolic stability .

- Experimental design : Use molecular docking to simulate interactions with aromatase’s active site, focusing on residues critical for substrate binding (e.g., Thr310, Met374) .

Q. How do discrepancies in reported bioactivities of this compound arise, and how can they be resolved?

Answer: Contradictions in bioactivity data often stem from:

- Assay variability : Differences in cell lines (e.g., MCF-7 vs. H295R) or substrate concentrations in aromatase inhibition assays .

- Solubility limitations : Poor aqueous solubility (common in dihydroxyflavones) may lead to underreported in vitro activity. Use DMSO as a co-solvent (<0.1% v/v) to improve dissolution .

- Metabolic interference : Hepatic metabolism by cytochrome P450 enzymes (e.g., CYP1A2) may reduce bioavailability. Co-administration with CYP inhibitors (e.g., ketoconazole) can clarify true efficacy .

Q. What experimental strategies are recommended for studying this compound’s environmental impact, such as soil microbial interactions?

Answer:

- Dose-response assays : Test concentrations ranging from 1–100 µM in soil microcosms, monitoring ATP levels (via luminescence assays) to assess microbial viability .

- Metagenomic analysis : Use 16S rRNA sequencing to identify bacterial taxa (e.g., Pseudomonas, Bacillus) sensitive to this compound .

- Control for confounding factors : Include naringenin (a structurally similar flavonoid) as a comparator to isolate structure-specific effects .

Q. Methodological Considerations

特性

IUPAC Name |

6-hydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)15-8-13(18)12-7-11(17)5-6-14(12)19-15/h1-8,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFULTBKXWHYHFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022467 | |

| Record name | 4',6-Dihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63046-09-3 | |

| Record name | 6,4′-Dihydroxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63046-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4',6-Dihydroxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063046093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4',6-Dihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4',6-DIHYDROXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05J1QNC3FW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。